6-(tert-Butoxy)picolinaldehyde
Overview
Description
6-(tert-Butoxy)picolinaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxy)picolinaldehyde typically involves the introduction of the tert-butoxy group to the picolinaldehyde framework. One common method is the reaction of picolinaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-(tert-Butoxy)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-(tert-Butoxy)picolinic acid.
Reduction: 6-(tert-Butoxy)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(tert-Butoxy)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxy)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The tert-butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Picolinaldehyde: Lacks the tert-butoxy group, making it less sterically hindered.
6-Methoxypicolinaldehyde: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.
6-(tert-Butyl)picolinaldehyde: Similar structure but with a tert-butyl group instead of tert-butoxy, influencing its chemical properties.
Uniqueness: 6-(tert-Butoxy)picolinaldehyde is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCFGUKZOQKUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375472 | |
Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195044-13-4 | |
Record name | 6-tert-Butoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(tert-butoxy)picolinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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